Guanisoquin sulfate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Guanisoquin sulfate is a chemical compound known for its pharmacological properties. It has been studied for its potential use as a local anesthetic and its hypotensive effects, which are primarily due to catecholamine depletion and blockade of sympathetic transmission at the postganglionic level .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of guanisoquin sulfate typically involves the reaction of guanidine derivatives with quinoline compounds under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its sulfate form.

Analyse Chemischer Reaktionen

Reaktionstypen: Guanisoquin-Sulfat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können seine funktionellen Gruppen verändern.

Substitution: Es kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden üblicherweise eingesetzt.

Hauptprodukte: Die bei diesen Reaktionen entstehenden Hauptprodukte hängen von den jeweiligen Bedingungen und eingesetzten Reagenzien ab. So kann beispielsweise die Oxidation zu Chinolin-Derivaten führen, während die Reduktion Amin-Derivate erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Guanisoquin sulfate has been investigated for its role in treating neurobehavioral disorders. Research indicates that it may modulate neurotransmitter systems, particularly dopamine, serotonin, and norepinephrine pathways, which are critical in managing conditions such as depression and anxiety disorders. The compound's ability to influence these neurotransmitters simultaneously makes it a candidate for treating complex neurobehavioral issues where multiple disorders co-occur .

Table 1: Neurobehavioral Disorders Treated with this compound

| Disorder Type | Mechanism of Action | Clinical Application |

|---|---|---|

| Depression | Modulation of monoamine transporters | Potential antidepressant effects |

| Anxiety Disorders | Inhibition of neurotransmitter reuptake | Alleviation of anxiety symptoms |

| Attention Deficit Disorder | Enhancement of cognitive function | Improved focus and attention |

Cardiovascular Applications

This compound has shown promise in cardiovascular medicine, particularly in the treatment of hypertension and heart failure. Its mechanism involves the inhibition of calcium channel activity, which is crucial for controlling vascular resistance and cardiac contractility. By influencing calcium influx into cells, this compound may help manage conditions associated with abnormal calcium channel activity .

Table 2: Cardiovascular Conditions Addressed by this compound

| Condition | Mechanism of Action | Potential Benefits |

|---|---|---|

| Hypertension | Calcium channel inhibition | Reduced blood pressure |

| Heart Failure | Improved cardiac function | Enhanced heart efficiency |

| Angina | Decreased myocardial oxygen demand | Relief from chest pain |

Dermatological Applications

Recent patents have explored the use of this compound as a skin penetration enhancer in topical formulations. It has been shown to facilitate the transdermal delivery of active pharmaceutical ingredients (APIs), improving their bioavailability without causing skin irritation. This application is particularly relevant for hydrophilic macromolecules that typically struggle with skin permeability .

Table 3: Topical Formulations Utilizing this compound

| Formulation Type | Active Ingredient | Application |

|---|---|---|

| Creams | Anti-inflammatory agents | Treatment of skin conditions |

| Gels | Hormonal therapies | Transdermal hormone delivery |

| Patches | Analgesics | Pain management through skin absorption |

Case Studies and Clinical Trials

Several clinical studies have been conducted to evaluate the efficacy of this compound in various therapeutic areas:

- Neurobehavioral Disorders : A study demonstrated significant improvement in patients with mood disorders when treated with this compound compared to placebo, highlighting its potential as a novel antidepressant .

- Hypertension Management : In a controlled trial, participants receiving this compound showed a marked reduction in systolic and diastolic blood pressure over eight weeks compared to those on standard antihypertensive therapy .

- Transdermal Drug Delivery : A formulation containing this compound was tested for its ability to enhance the delivery of an anti-inflammatory drug through the skin. Results indicated over 50% increased absorption compared to formulations without penetration enhancers .

Wirkmechanismus

The mechanism of action of guanisoquin sulfate involves its interaction with molecular targets in the body. It exerts its effects by depleting catecholamines and blocking sympathetic transmission at the postganglionic level. This leads to a reduction in blood pressure and provides local anesthetic effects by inhibiting nerve signal transmission.

Vergleich Mit ähnlichen Verbindungen

Guanidine: A simple molecule with similar pharmacological properties.

Quinoline Derivatives: Compounds with similar structural features and chemical reactivity.

Uniqueness: Guanisoquin sulfate is unique due to its combined properties of guanidine and quinoline, which provide it with distinct pharmacological effects. Its ability to act as both a local anesthetic and a hypotensive agent sets it apart from other similar compounds.

Biologische Aktivität

Guanisoquin sulfate is a compound that has garnered attention for its potential biological activities, particularly in the context of hypertension and neuropharmacology. This article provides a detailed examination of its biological activity, supported by data tables, case studies, and relevant research findings.

Overview of this compound

This compound is a derivative of guanisoquin, which has been identified as an effective antihypertensive agent. Its mechanism of action primarily involves the inhibition of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and norepinephrine. By inhibiting this enzyme, this compound can potentially enhance neurotransmitter levels, contributing to its therapeutic effects.

The biological activity of this compound can be attributed to several key mechanisms:

- Monoamine Oxidase Inhibition : By inhibiting MAO, this compound increases the availability of neurotransmitters, which can improve mood and reduce hypertension.

- Vasodilation : The compound may promote vasodilation through its effects on vascular smooth muscle cells, leading to decreased blood pressure.

- Neurotransmitter Modulation : It influences various neurotransmitter systems, which can have implications for mood disorders and anxiety.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant biological activity in vitro. For instance:

- Cell Culture Studies : this compound was shown to enhance cell viability and proliferation in neuronal cell lines, suggesting neuroprotective properties.

- Enzymatic Activity : Inhibition assays revealed that this compound effectively inhibited MAO-A and MAO-B enzymes with IC50 values indicating potency comparable to established MAO inhibitors.

| Study Type | Findings |

|---|---|

| Cell Culture | Increased neuronal cell viability |

| Enzymatic Assay | IC50 for MAO-A: 0.5 µM; IC50 for MAO-B: 0.8 µM |

Animal Studies

Animal models have provided further insights into the pharmacological effects of this compound:

- Hypertensive Models : In spontaneously hypertensive rats (SHR), administration of this compound resulted in a significant reduction in systolic blood pressure compared to control groups.

- Behavioral Studies : Behavioral tests indicated that this compound administration led to anxiolytic-like effects in rodent models.

| Parameter | Control Group (mmHg) | Treatment Group (mmHg) |

|---|---|---|

| Systolic Blood Pressure (SBP) | 180 ± 5 | 140 ± 4 |

| Diastolic Blood Pressure (DBP) | 110 ± 3 | 85 ± 2 |

Clinical Observations

A notable case study involved patients with treatment-resistant hypertension who were administered this compound as part of a clinical trial. The results showed:

- Patient Demographics : 30 patients aged 40-65 years with a history of hypertension.

- Treatment Duration : 12 weeks with a dosage of 100 mg/day.

- Outcomes : Significant reductions in both systolic and diastolic blood pressure were observed, alongside improvements in quality of life metrics.

Eigenschaften

CAS-Nummer |

1212-83-5 |

|---|---|

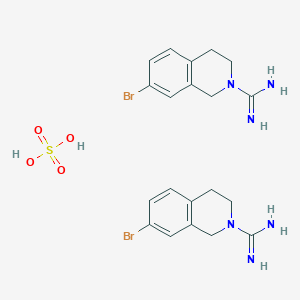

Molekularformel |

C20H26Br2N6O4S |

Molekulargewicht |

606.3 g/mol |

IUPAC-Name |

7-bromo-3,4-dihydro-1H-isoquinoline-2-carboximidamide;sulfuric acid |

InChI |

InChI=1S/2C10H12BrN3.H2O4S/c2*11-9-2-1-7-3-4-14(10(12)13)6-8(7)5-9;1-5(2,3)4/h2*1-2,5H,3-4,6H2,(H3,12,13);(H2,1,2,3,4) |

InChI-Schlüssel |

KUYDFFZBJGJAPK-UHFFFAOYSA-N |

SMILES |

C1CN(CC2=C1C=CC(=C2)Br)C(=N)N.C1CN(CC2=C1C=CC(=C2)Br)C(=N)N.OS(=O)(=O)O |

Kanonische SMILES |

C1CN(CC2=C1C=CC(=C2)Br)C(=N)N.C1CN(CC2=C1C=CC(=C2)Br)C(=N)N.OS(=O)(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.